molecular formula C2H4ClNO2 B14757753 Ethane, 1-chloro-2-nitro- CAS No. 625-47-8

Ethane, 1-chloro-2-nitro-

Cat. No.: B14757753
CAS No.: 625-47-8
M. Wt: 109.51 g/mol
InChI Key: XMZRJPITAOAPLJ-UHFFFAOYSA-N
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Description

1-Chloro-2-nitroethane is an organic compound with the molecular formula C₂H₄ClNO₂. It is also known as 2-chloronitroethane. This compound is characterized by the presence of both a chloro group and a nitro group attached to an ethane backbone. It is a colorless to pale yellow liquid and is used in various chemical reactions and industrial applications .

Preparation Methods

1-Chloro-2-nitroethane can be synthesized through several methods:

    Direct Nitration: One common method involves the nitration of 2-chloroethanol using nitric acid.

    Displacement Reactions: Another method involves the reaction of 2-chloroethanol with nitrite ions in the presence of a base.

Chemical Reactions Analysis

1-Chloro-2-nitroethane undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-2-nitroethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-nitroethane involves its reactivity due to the presence of both the chloro and nitro groups. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile .

Comparison with Similar Compounds

1-Chloro-2-nitroethane can be compared with other nitroalkanes and chloroalkanes:

Properties

IUPAC Name

1-chloro-2-nitroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClNO2/c3-1-2-4(5)6/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZRJPITAOAPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211542
Record name Ethane, 1-chloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-47-8
Record name 1-Chloro-2-nitroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloronitroethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethane, 1-chloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2-nitroethane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW6PZX9HPR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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